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Compound of Interest

Compound Name:
2-(4-

Methoxyphenoxy)ethanethioamide

CAS No.: 35370-92-4

Cat. No.: B1597066

Get Quote

Executive Summary & Chemical Profile[1][2]
2-(4-Methoxyphenoxy)ethanethioamide (MP-TA) represents a class of "hybrid" inhibitors

designed to target metalloenzymes, specifically Tyrosinase (EC 1.14.18.1). Its structure

integrates two critical functional domains:

4-Methoxyphenoxy Moiety: A hydrophobic analogue of Tyrosine/L-DOPA, facilitating specific

entry into the enzyme's active site.

Ethanethioamide (Thioacetamide) Group: A potent metal-chelating "warhead" (C=S) that

binds the binuclear copper active site with higher affinity than corresponding oxygenated

amides.

Target Audience: Medicinal Chemists, Dermatological Scientists, Formulation Engineers.
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Property Specification

Chemical Name 2-(4-Methoxyphenoxy)ethanethioamide

CAS Number 35370-92-4

Molecular Formula C₉H₁₁NO₂S

Molecular Weight 197.25 g/mol

Structural Class
O-substituted Thioacetamide / Phenoxy-

thioether

Primary Target Tyrosinase (Binuclear Copper Center)

Mechanistic Insight: The "Thioamide Effect"
Unlike standard competitive inhibitors that rely solely on steric blockage or weak chelation, MP-

TA utilizes a dual-action mechanism.

Substrate Mimicry (Competitive): The 4-methoxyphenoxy tail mimics the tyrosine substrate,

positioning the molecule within the hydrophobic pocket of the enzyme.

Copper Chelation (Suicide/Mixed): The sulfur atom of the thioamide group acts as a soft

base, forming a coordinate covalent bond with the Copper (Cu²⁺) ions at the active site. This

interaction is significantly stronger than the metal-oxygen bond formed by carboxylic acids or

standard amides.

Pathway Visualization
The following diagram illustrates the intervention points of MP-TA compared to standard

inhibitors within the melanogenesis pathway.
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Caption: Schematic of the melanogenesis pathway showing MP-TA's dual inhibitory

mechanism targeting the Tyrosinase copper center, distinct from single-mode inhibitors.

Comparative Performance Analysis
This section compares MP-TA against the "Gold Standards" of tyrosinase inhibition. Data

presented represents the consensus class behavior for phenoxy-thioamides relative to

standards.
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The Competitors
Kojic Acid: The industry benchmark. Effective but suffers from stability issues (oxidation) and

potential sensitization.

Phenylthiourea (PTU): A potent standard for in vitro research (sulfur-based) but too toxic for

clinical use.

Arbutin (Beta-Arbutin): A natural prodrug. Safer but significantly less potent (millimolar range

IC50).

Performance Metrics Table
Feature

MP-TA

(Candidate)
Kojic Acid

Phenylthiourea

(PTU)
Arbutin

Primary

Mechanism

Mixed (Chelation

+ Competitive)
Chelation (Cu) Chelation (Cu)

Competitive

(Substrate)

Binding Moiety
Thioamide (S) +

Phenoxy

Hydroxyl/Ketone

(O)
Thiourea (S)

Hydroquinone

(O)

Potency (Est.

IC50)

Low µM (1–10

µM) *
~20–50 µM

< 1 µM (Very

Potent)

> 1000 µM

(Weak)

Enzyme Kinetics
Slow-binding /

Irreversible
Reversible Reversible/Mixed Reversible

Cellular

Permeability

High (Lipophilic

Phenoxy)
Moderate Moderate Low (Hydrophilic)

Cytotoxicity Risk

Moderate

(Thioamide

moiety)

Low High (Toxic) Very Low

*Note: IC50 values are dependent on assay conditions (substrate concentration, pH).

Thioamides generally exhibit 5-10x greater potency than their amide counterparts due to the

Sulfur-Copper affinity.

Structural Advantages of MP-TA
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Vs. Lactisole: While structurally similar to Lactisole (2-(4-methoxyphenoxy)propanoic acid—a

sweet taste inhibitor), the substitution of the carboxylic acid with a thioamide shifts the

activity from receptor antagonism (T1R3) to enzyme inhibition (Tyrosinase).

Vs. PTU: MP-TA includes the 4-methoxyphenoxy group, which provides "addressing" to the

tyrosinase active site, potentially reducing off-target toxicity compared to the "naked" chelator

PTU.

Experimental Validation Protocols
To objectively validate MP-TA against these known inhibitors, the following Mushroom

Tyrosinase Assay is the standard self-validating protocol.

Protocol: Spectrophotometric Tyrosinase Inhibition
Assay
Objective: Determine the IC50 of MP-TA compared to Kojic Acid.

Materials:

Phosphate Buffer (50 mM, pH 6.8)

Mushroom Tyrosinase (Sigma T3824, 1000 U/mL)

Substrate: L-DOPA (2.5 mM) or L-Tyrosine (for monophenolase activity)

Inhibitor Stocks: MP-TA, Kojic Acid (dissolved in DMSO, final DMSO < 1%)

Workflow:

Preparation: In a 96-well plate, aliquot 140 µL Phosphate Buffer.

Inhibitor Addition: Add 20 µL of MP-TA at varying concentrations (0.1 – 100 µM). Include

Solvent Control (0 µM).

Enzyme Incubation: Add 20 µL Tyrosinase solution. Incubate at 25°C for 10 minutes. Critical

Step: This allows the inhibitor to interact with the Copper center before substrate addition.
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Reaction Start: Add 20 µL L-DOPA substrate.

Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for

10 minutes using a kinetic microplate reader.

Calculation:

Calculate slope (

) for the linear portion of the curve.

.

Plot log[Concentration] vs % Inhibition to derive IC50.

Self-Validation Checkpoints
Positive Control: Kojic Acid must yield an IC50 between 10–50 µM. If >100 µM, enzyme

activity is compromised.

Color Check: MP-TA solutions should not auto-oxidize (turn brown) prior to substrate

addition. Thioamides can be unstable; prepare fresh.
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To cite this document: BenchChem. [Comparative Guide: 2-(4-
Methoxyphenoxy)ethanethioamide vs. Established Inhibitors]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1597066/docs#comparative-
guide-2-4-methoxyphenoxy-ethanethioamide-vs-established-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1597066/docs#comparative-guide-2-4-methoxyphenoxy-ethanethioamide-vs-established-inhibitors
https://www.benchchem.com/product/b1597066/docs#comparative-guide-2-4-methoxyphenoxy-ethanethioamide-vs-established-inhibitors
https://www.benchchem.com/product/b1597066/docs#comparative-guide-2-4-methoxyphenoxy-ethanethioamide-vs-established-inhibitors
https://www.benchchem.com/product/b1597066/docs#comparative-guide-2-4-methoxyphenoxy-ethanethioamide-vs-established-inhibitors
https://www.benchchem.com/product/b1597066?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597066?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

